2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of a phthalimide group and a hydroxyphenyl group, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid typically involves the following steps:
Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under controlled conditions.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the phthalimide is reacted with a hydroxybenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, often using a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The phthalimide group can be reduced to form phthalamic acid derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phthalamic acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Shares the phthalimide group but lacks the hydroxyphenyl group.
4-Hydroxyphenylacetic Acid: Contains the hydroxyphenyl group but lacks the phthalimide group.
Uniqueness
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid is unique due to the combination of both the phthalimide and hydroxyphenyl groups, which confer distinct chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-11-7-5-10(6-8-11)9-14(17(22)23)18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8,14,19H,9H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEYEDNGFRDFOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283367 | |
Record name | 2-(1,3-dioxoisoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647830 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6319-55-7, 98029-78-8 | |
Record name | NSC31066 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,3-dioxoisoindol-2-yl)-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-(4-HYDROXYPHENYL)PROPANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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